

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazole-4-carboxylic acid

Cat. No.: B1329476

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid isoxazole core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer, anti-inflammatory, and central nervous system (CNS) targeted agents.

Physicochemical Properties

Property	Value
Molecular Formula	C ₆ H ₇ NO ₃
Molecular Weight	141.12 g/mol [1]
CAS Number	2510-36-3
Appearance	White to off-white crystalline powder
Melting Point	139-144 °C

Application Note 1: Anticancer Drug Development - BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety has been successfully employed as a key structural element in the design of potent inhibitors of Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes, most notably c-Myc.[2] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.

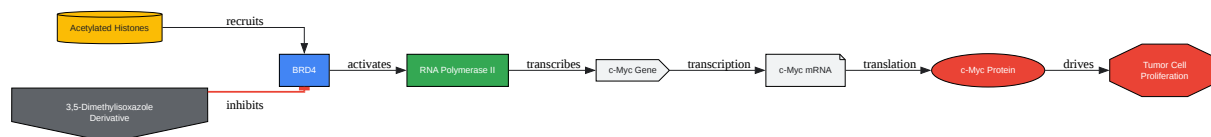
Biological Activity of a Representative BRD4 Inhibitor

A notable example is the derivative Compound 11h ([3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one)], which has demonstrated potent BRD4 inhibitory and antiproliferative activities.[2]

Compound	Target	IC ₅₀ (nM)	Cell Line	IC ₅₀ (μM)
11h	BRD4(1)	27.0[2]	HL-60 (Leukemia)	0.120[2]
BRD4(2)	180[2]	MV4-11 (Leukemia)	0.09[2]	

Signaling Pathway

The inhibition of BRD4 by compounds derived from **3,5-dimethylisoxazole-4-carboxylic acid** leads to the downregulation of the c-Myc oncogene, a critical driver of cell proliferation and survival in many cancers.



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BRD4-c-Myc Signaling Pathway Inhibition

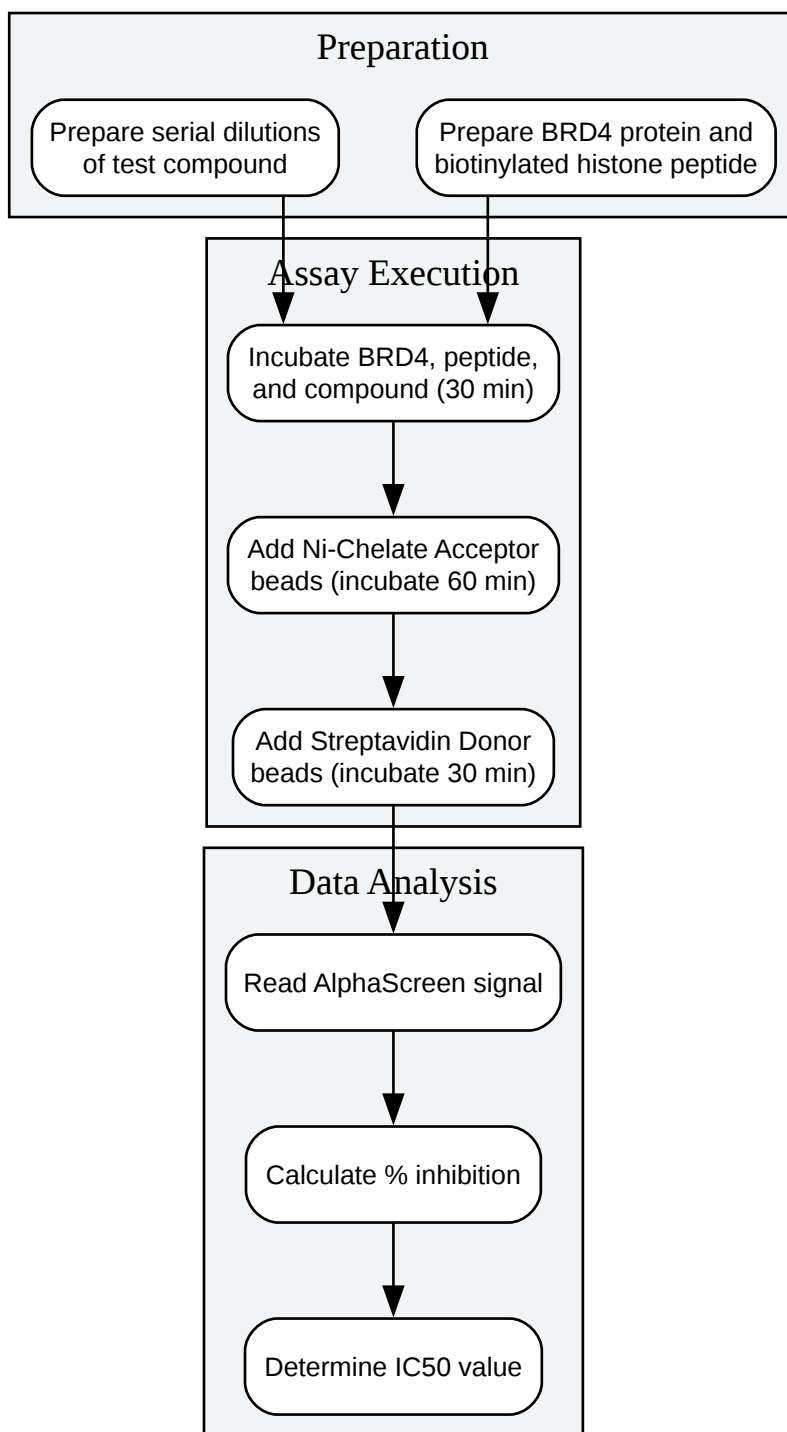
Experimental Protocols

This protocol describes a general method for the amide coupling of **3,5-dimethylisoxazole-4-carboxylic acid** with a desired amine.

- **Acid Chloride Formation:** To a solution of **3,5-dimethylisoxazole-4-carboxylic acid** (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
- Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-dimethylisoxazole-4-carbonyl chloride.
- **Amide Coupling:** Dissolve the crude acid chloride in anhydrous DCM.
- To a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.
- Add the acid chloride solution dropwise to the amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the final derivative.

This protocol outlines a method to determine the IC₅₀ of a test compound against BRD4.

- Reagents: BRD4 protein (bromodomain 1), biotinylated histone H4 peptide (acetylated), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.
- Assay Procedure:
 - Add BRD4 protein and the biotinylated histone H4 peptide to the wells of a 384-well plate.
 - Add the test compound at various concentrations.
 - Incubate at room temperature for 30 minutes.
 - Add the Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.
 - Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
- Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.



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Workflow for BRD4 Inhibition Assay

Application Note 2: Anti-inflammatory/Autoimmune Drug Development - DHODH Inhibitors

The isoxazole scaffold is a key component of the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide. These drugs function by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.^{[3][4][5]} This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, which are key mediators in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.^{[6][7]}

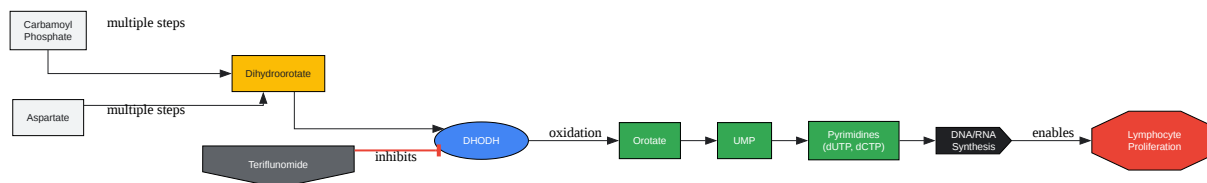
Mechanism of Action

Teriflunomide, the active metabolite of Leflunomide, is a reversible inhibitor of DHODH.^[5] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.^[8] By blocking this pathway, Teriflunomide depletes the pyrimidine pool in activated T and B cells, leading to a cytostatic effect and a reduction in the inflammatory response.^[7]

Compound	Target	Mechanism	Therapeutic Area
Teriflunomide	Dihydroorotate Dehydrogenase (DHODH)	Inhibition of de novo pyrimidine synthesis	Multiple Sclerosis, Rheumatoid Arthritis

Signaling Pathway

The inhibition of DHODH by Teriflunomide disrupts the pyrimidine synthesis pathway, thereby suppressing the proliferation of immune cells.



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DHODH Inhibition in Pyrimidine Synthesis

Experimental Protocols

This protocol describes the synthesis of Leflunomide, a pro-drug of Teriflunomide, using a derivative of the title compound.

- Chlorination: React 5-methylisoxazole-4-carboxylic acid with a chlorinating agent like thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride.[9][10]
- Amidation: React the resulting acid chloride with 4-trifluoromethylaniline in the presence of a suitable base (e.g., an alkali metal bicarbonate) and a solvent such as ethyl acetate or toluene to yield Leflunomide.[9]
- Purification: The Leflunomide product can be purified by crystallization.[9]

This protocol measures the effect of a DHODH inhibitor on the proliferation of an immune cell line (e.g., Jurkat T-cells).

- Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1×10^4 cells/well in complete RPMI-1640 medium.
- Compound Treatment: Add serial dilutions of the test compound (e.g., Teriflunomide) to the wells. Include a vehicle control (DMSO).

- Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
- Assay:
 - Add MTT or WST-1 reagent to each well and incubate for an additional 4 hours.
 - If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Application Note 3: CNS Drug Development - Histamine H₃ Receptor Antagonists

Derivatives of **3,5-dimethylisoxazole-4-carboxylic acid** have also been explored as antagonists of the histamine H₃ (H₃R) receptor. H₃R antagonists are of interest for the treatment of various CNS disorders, including depression.

Biological Application

A derivative, Compound 3h (3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide), has been identified as a potent and selective H₃R antagonist/inverse agonist.^[11] This compound demonstrated activity in preclinical models of depression, such as the forced swimming test.^[11]

Experimental Protocol: Radioligand Binding Assay for H₃R

This is a general protocol to determine the binding affinity of a compound to the H₃R.

- Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human H₃ receptor (e.g., CHO or HEK293 cells).

- Radioligand: Utilize a suitable radiolabeled H3R antagonist, such as [^3H]-N α -methylhistamine.
- Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Assay Procedure:
 - In a 96-well plate, combine the cell membranes, the radioligand, and various concentrations of the test compound.
 - For non-specific binding determination, include a high concentration of a known H3R ligand.
 - Incubate the mixture at room temperature for 1-2 hours.
- Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding and determine the K_i value for the test compound.

Conclusion

3,5-Dimethylisoxazole-4-carboxylic acid is a privileged scaffold in medicinal chemistry, enabling the development of potent modulators of diverse biological targets. Its utility has been demonstrated in the creation of clinical candidates and approved drugs for cancer, autoimmune diseases, and potentially CNS disorders. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this versatile chemical entity in drug discovery programs.

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